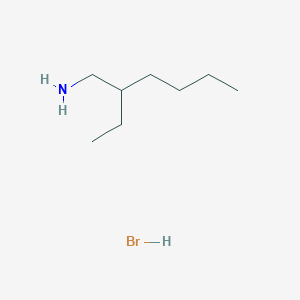

2-Ethylhexylamine Hydrobromide

描述

Significance and Context of Aliphatic Amine Hydrobromide Salts in Advanced Chemistry

Aliphatic amine salts, including hydrobromides, represent a fundamental class of compounds in organic chemistry. The conversion of a basic amine into its ammonium (B1175870) salt is a common and significant transformation that profoundly alters the molecule's properties. ksu.edu.sa Amines react with strong acids like hydrobromic acid (HBr) to form these salts. lumenlearning.com This process introduces an ionic character, transforming a typically liquid, water-insoluble organic amine into a solid, often crystalline, salt with increased polarity. researchgate.netcdnsciencepub.com

The enhanced polarity and the presence of the N-H⁺ group are crucial for several reasons. Firstly, it often increases the solubility of the compound in polar solvents, a property that is pivotal in various applications. lumenlearning.com Secondly, the formation of a salt can enhance the thermal stability of the amine. In chemical synthesis, amine salts serve as important intermediates. They can act as a protected form of the amine or be used to control reactivity. google.com The hydrobromide anion itself can participate in or influence subsequent chemical reactions. The study of hydrogen bonding in amine hydrohalides, specifically the N⁺-H---X⁻ interaction (where X is a halide), is fundamental to understanding their crystal structures and spectral properties. researchgate.netcdnsciencepub.com

Scope and Objectives of Research on 2-Ethylhexylamine (B116587) Hydrobromide

Research interest in 2-Ethylhexylamine Hydrobromide is driven by its utility as a chemical intermediate and its functional properties in materials science. The specific structure of the 2-ethylhexyl group—a branched alkyl chain—imparts a degree of lipophilicity that is distinct from its linear isomers, influencing its performance in various applications.

Key research areas include:

Intermediate for Chemical Synthesis: The compound serves as a precursor in the synthesis of more complex molecules. lookchem.com Its parent amine, 2-ethylhexylamine, is used to produce a wide range of products, including surfactants, dyes, and rubber processing chemicals, suggesting the hydrobromide salt could be a valuable intermediate in these synthetic pathways. lookchem.comdataintelo.com

Selective Metal Recovery: A significant area of research is the use of 2-ethylhexylamine (2EHA) for the selective precipitation of precious metals from acidic solutions. mdpi.comresearchgate.net In a study focused on recovering platinum-group metals, 2EHA was used as a precipitant in hydrochloric acid solutions to selectively recover platinum(IV) from mixtures containing palladium(II) and rhodium(III). mdpi.comresearchgate.net The steric hindrance provided by the branched 2-ethylhexyl group was found to be crucial in preventing the co-precipitation of other metals, thus achieving high selectivity for platinum. mdpi.com The amine is recovered as its hydrochloride salt, demonstrating a practical application cycle where the amine salt is a key part of the process. researchgate.net

Industrial Applications: this compound is investigated for its role as a corrosion inhibitor and an antistatic agent. lookchem.com These properties are valuable in protecting metal surfaces and in the manufacturing of materials where static electricity buildup is a concern. lookchem.com It is also employed as a stabilizer for organic peroxides and can function as a catalyst in certain industrial chemical reactions. lookchem.com

The physicochemical properties of this compound are central to its function in these research contexts.

| Property | Data |

| Molecular Formula | C₈H₂₀BrN |

| Molecular Weight | 210.16 g/mol |

| CAS Number | 88358-65-0 |

| Physical State | Solid, Crystal - Powder |

| Color | White to Almost White |

| Melting Point | 90-92 °C |

| IUPAC Name | 2-ethylhexan-1-amine;hydrobromide |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-ethylhexan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.BrH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEXAFDXOFZFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622703 | |

| Record name | 2-Ethylhexan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88358-65-0 | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88358-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Ethylhexylamine Hydrobromide

Advanced Synthetic Approaches and Derivatives

While direct batch synthesis is effective, modern chemical production increasingly relies on advanced methods to improve scalability, reproducibility, and process control. ineosopen.orgrsc.org

Continuous flow synthesis offers significant advantages for the production of amine salts like 2-Ethylhexylamine (B116587) Hydrobromide. researchgate.net In a flow reactor, reactants are continuously pumped and mixed in a tube or channel, providing superior control over reaction parameters compared to traditional batch reactors. nih.govineosopen.org For an exothermic reaction, the high surface-area-to-volume ratio of flow reactors allows for highly efficient heat transfer, mitigating safety risks and preventing the formation of thermal degradation by-products. whiterose.ac.ukrsc.org This precise temperature control, along with controlled reagent addition and mixing, leads to enhanced reaction efficiency, higher yields, and greater batch-to-batch consistency. nih.govacs.org These factors make continuous flow a highly attractive method for the industrial-scale production of 2-Ethylhexylamine Hydrobromide, ensuring a reproducible and scalable process.

The optimization of chemical reactions involves navigating a complex, multi-dimensional parameter space that includes variables like temperature, concentration, solvent, and residence time. beilstein-journals.org Machine learning (ML) algorithms, particularly Bayesian optimization, are increasingly being used to automate and accelerate this process. acs.orgchemrxiv.org Instead of laborious one-variable-at-a-time experimentation, ML models can efficiently explore the reaction space to identify optimal conditions for objectives such as yield or purity. beilstein-journals.orgresearchgate.net An ML-driven workflow can be integrated with an automated flow reactor platform. rsc.org The algorithm suggests a set of experimental conditions, the automated system performs the reaction, and the results are fed back to the model, which then intelligently selects the next set of experiments to perform. beilstein-journals.org This approach has been successfully demonstrated for optimizing amine synthesis, significantly reducing the experimental load required to find high-yield conditions and balancing trade-offs between different objectives like reaction cost and yield. rsc.orgacs.orgnih.gov

Amidation Reactions Involving 2-Ethylhexylamine Derivatives

Amidation reactions are fundamental processes in organic chemistry for the formation of an amide bond, a key structural motif in a vast array of pharmaceuticals, polymers, and biologically active molecules. rsc.org 2-Ethylhexylamine, as a primary amine, serves as a crucial building block in these syntheses. Its derivatives readily participate in reactions with carboxylic acids or their activated forms to yield N-substituted amides. The nature of the synthetic methodology employed can be tailored to optimize yield, purity, and selectivity, depending on the specific target molecule and scale of production.

Direct Amidation Mechanisms and Coupling Agent Strategies

Direct amidation involves the reaction of a carboxylic acid with an amine, in this case, a 2-ethylhexylamine derivative. This transformation is thermodynamically favorable but kinetically slow, necessitating the use of high temperatures or, more commonly, activating agents known as coupling agents to proceed at a practical rate. mdpi.com The primary byproduct of this condensation reaction is water. mdpi.com

The mechanism of coupling agent-mediated amidation typically begins with the activation of the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are among the most widely used coupling agents. wikipedia.org The carboxylic acid adds across one of the C=N double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (e.g., 2-ethylhexylamine), which displaces the urea (B33335) byproduct to form the desired amide. wikipedia.org

However, the O-acylisourea intermediate can undergo an undesired intramolecular rearrangement to form a stable N-acylurea, a common side product that can be difficult to remove. wikipedia.orgnih.gov To suppress this side reaction and improve reaction efficiency, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. diva-portal.org These additives react with the O-acylisourea to form an activated ester, which is more stable against rearrangement but still highly reactive towards the amine. luxembourg-bio.comdiva-portal.org

| Coupling Agent/Strategy | Key Features | Common Conditions | Advantages | Limitations |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide. wikipedia.org | Often used with HOBt in solvents like DMF or CH₂Cl₂ at 0°C to room temperature. | Byproduct is water-soluble, facilitating easier purification. wikipedia.org | Can be expensive; side reactions like N-acylurea formation are possible. nih.gov |

| DCC (N,N'-dicyclohexylcarbodiimide) | Inexpensive and effective. wikipedia.org | Typically used in organic solvents like CH₂Cl₂. | High-yielding reactions. wikipedia.org | Byproduct (dicyclohexylurea) is poorly soluble and requires filtration for removal; can cause allergic reactions. wikipedia.org |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Efficient uronium-based coupling agent. | Used with a non-nucleophilic base (e.g., Hünig's base) in solvents like DMF. organic-chemistry.org | Rapid reaction times (1-2 hours) and high yields. organic-chemistry.org | Generates stoichiometric amounts of waste products. |

| Boric Acid (H₃BO₃) | Green, inexpensive catalyst. orgsyn.org | Typically requires azeotropic removal of water using solvents like toluene (B28343) at elevated temperatures. mdpi.comorgsyn.org | Environmentally friendly, preserves stereochemical integrity, cost-effective for large-scale synthesis. orgsyn.org | Requires higher temperatures and removal of water. |

Esterification-Amidation Routes for Enhanced Selectivity

For complex substrates or when direct amidation leads to low yields or purification challenges, a two-step esterification-amidation route can provide enhanced selectivity and higher purity of the final amide product. This strategy involves first converting the carboxylic acid into an ester, which is then subsequently reacted with the amine.

The initial step is a standard esterification, for instance, reacting a carboxylic acid with an alcohol like 2-ethylhexanol under acidic catalysis to form the corresponding 2-ethylhexyl ester. This ester intermediate can be isolated and purified before proceeding to the next step. The purified ester then undergoes aminolysis (also referred to as amidation of an ester) with 2-ethylhexylamine. This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by the amine. While this reaction can be performed thermally, it is often facilitated by catalysts or by using a large excess of the amine to drive the equilibrium toward the amide product. researchgate.net This two-step approach is particularly advantageous as it can prevent side reactions associated with the functional groups present on either the carboxylic acid or the amine.

| Step | Reactants | Typical Conditions | Outcome |

| 1: Esterification | Carboxylic Acid + Alcohol (e.g., 2-ethylhexanol) | Acid catalyst (e.g., H₂SO₄), reflux in a solvent like toluene with water removal (Dean-Stark). | Formation of an ester intermediate (e.g., 2-ethylhexyl ester). |

| 2: Amidation (Aminolysis) | Ester Intermediate + 2-Ethylhexylamine | Heat, solvent, often with a catalyst (acid or base) or excess amine. | Formation of the target N-(2-ethylhexyl)amide and release of the alcohol. |

This method is utilized in both laboratory and industrial settings, where continuous flow reactors can be employed to improve efficiency, control reaction parameters, and continuously remove the alcohol byproduct to drive the reaction to completion.

Catalytic Systems in Amidation (Acid, Carbodiimide, Metal, Enzymatic)

The development of catalytic systems for amidation is a significant area of research, aiming to create more efficient, selective, and environmentally benign processes. Various classes of catalysts have been successfully employed for the synthesis of amides from 2-ethylhexylamine derivatives.

Acid Catalysis : Boric acid stands out as a mild, inexpensive, and green Lewis acid catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org The catalytic cycle is believed to involve the formation of an acylborate intermediate, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org The reaction typically requires heating in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the amide. orgsyn.org Boric acid catalysis is noted for its high functional group tolerance and for preserving the stereochemical integrity of chiral centers in the reactants. orgsyn.org

Metal Catalysis : A diverse range of transition metals have been shown to catalyze amidation reactions through various mechanisms. rsc.org

Ruthenium : Ruthenium-N-heterocyclic carbene (NHC) complexes can catalyze the direct amidation of alcohols with amines. The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, which then condenses with the amine to form an imine, followed by a final reduction step to yield the amide.

Zirconium/Hafnium : Lewis acidic complexes of Zirconium (e.g., ZrCl₄) and Hafnium have been reported as effective catalysts for the direct amidation of carboxylic acids and amines under relatively mild conditions, sometimes even in the absence of dehydrating agents. mdpi.comdiva-portal.org

Copper/Palladium : Copper and palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. d-nb.info For instance, copper-catalyzed oxidative direct amidation of non-activated carboxylic acids has been achieved using molecular oxygen as the oxidant. beilstein-journals.org Palladium catalysts are also employed in various amidation protocols, including the dehydrogenative coupling of amines. d-nb.infogoogle.com

Enzymatic Catalysis : Biocatalysis using enzymes, particularly lipases, offers a highly selective and environmentally friendly route to amides under mild reaction conditions. rsc.org Immobilized Candida antarctica lipase (B570770) B (CalB or Novozym 435) has been successfully used for the amidation of aliphatic acids with racemic 2-ethylhexylamine, often in solvent-free systems. rsc.orggoogle.com These enzymatic methods are highly valued for their chemo-, regio-, and enantioselectivity, making them suitable for the synthesis of optically active compounds without the need for protecting groups or harsh reagents. rsc.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Ethylhexylamine Hydrobromide

Acid-Base Equilibrium and Proton Transfer Dynamics

2-Ethylhexylamine (B116587) hydrobromide (C₈H₁₉N·HBr), as a salt of a primary amine, is central to acid-base reactions. In solution, it establishes an equilibrium between the protonated 2-ethylhexylammonium cation (C₈H₁₉NH₃⁺) and its conjugate base, the free 2-ethylhexylamine. The hydrobromide salt can function as a weak acid, capable of donating a proton to stronger bases. This behavior is characteristic of amine hydrohalide structures where the ammonium (B1175870) group is protonated.

The position of this equilibrium is quantified by the pKa value, which for the parent 2-ethylhexylamine is predicted to be approximately 10.75. lookchem.comlookchem.com This indicates that 2-ethylhexylamine is a moderately strong base, and consequently, its hydrobromide salt is a weak acid. The proton transfer from the 2-ethylhexylammonium ion to a base is a fundamental step that dictates its reactivity in many chemical transformations, particularly in nucleophilic reactions where the free amine is the reactive species. The reaction with bases, such as sodium hydroxide, is exothermic and results in the formation of the free amine, a salt, and water. lookchem.comnoaa.gov

Table 1: Acid-Base Properties of 2-Ethylhexylamine

| Property | Value | Source |

| Predicted pKa | 10.75 ± 0.10 | lookchem.comlookchem.com |

| Reaction with Strong Bases | Exothermic neutralization | lookchem.comnoaa.gov |

| Key Species in Equilibrium | C₈H₁₉NH₃⁺ + Br⁻ ⇌ C₈H₁₉NH₂ + HBr | General Chemistry |

Oxidative and Reductive Transformation Pathways

The 2-ethylhexylamine moiety is susceptible to both oxidation and reduction under specific chemical conditions.

Oxidative Pathways: The nitrogen atom in 2-ethylhexylamine, with its lone pair of electrons, is the primary site for oxidation. nih.gov Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can transform the amine functionality. Depending on the reagents and reaction conditions, oxidation of primary amines can lead to a variety of products, including oximes, imines, or nitriles. For instance, a titanium superoxide (B77818) radical ion has been shown to be an effective heterogeneous catalyst for the oxidation of aliphatic amines to oximes using hydrogen peroxide. acs.org The electrochemical oxidation of aliphatic amines is another significant transformation route, leveraging the lone pair of electrons on the nitrogen atom which makes them relatively easy to oxidize. nih.gov

Reductive Pathways: As an amine salt, 2-ethylhexylamine hydrobromide itself is generally not susceptible to further reduction under standard conditions. However, the free amine can be involved in reductive amination processes. More relevant to the salt form, treatment with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen. lookchem.comnoaa.gov The reduction of the salt with a reagent like lithium aluminum hydride would serve to regenerate the free amine from any potential impurities or oxidized forms, rather than reducing the amine group itself. In some synthetic contexts, tertiary amides derived from amines can be reduced to alcohols. researchgate.net

Table 2: Representative Transformation Pathways

| Transformation | Reagent/Condition | Potential Product(s) | Source |

| Oxidation | Potassium Permanganate, Hydrogen Peroxide | Modified amine functionality (e.g., oximes) | acs.org |

| Oxidation (Electrochemical) | Electrochemical cell | Varies based on conditions | nih.gov |

| Reaction with Strong Reducers | Hydrides | Flammable hydrogen gas | lookchem.comnoaa.gov |

Nucleophilic Substitution Reactions: Scope and Selectivity

The free 2-ethylhexylamine, present in equilibrium with its hydrobromide salt, is an effective nucleophile. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, initiating nucleophilic substitution reactions. The scope of these reactions is broad, encompassing reactions with various electrophiles such as alkyl halides, epoxides, and acid halides. lookchem.com

For example, 2-ethylhexylamine can be used in the synthesis of N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA), a ligand for metal extraction, and is also employed in the production of core-substituted naphthalenediimide (NDI) derivatives for electronic applications. rsc.org The steric hindrance provided by the branched 2-ethyl group can influence the selectivity of these reactions, potentially favoring less hindered electrophilic sites. mdpi.com While the neopentyl skeleton, which has a quaternary carbon adjacent to the reaction center, is known to significantly slow down Sₙ2 reactions due to steric hindrance, the 2-ethylhexyl group presents a less severe but still influential steric environment. acs.org

The compound participates in the synthesis of amides by reacting with carboxylic acid derivatives, often facilitated by coupling agents. It is also used in the preparation of perylene (B46583) diimides (PDIs) by reacting with perylene dianhydride. semanticscholar.org

Table 3: Examples of Nucleophilic Substitution Reactions

| Electrophile | Product Type | Example Application | Source |

| Alkyl Halides | Secondary/Tertiary Amines | Synthesis of functionalized amines | lookchem.com |

| Perylene Dianhydride | Perylene Diimide (PDI) | Organic electronics | semanticscholar.org |

| Epoxides | Amino Alcohols | Synthesis of specialized chemicals | lookchem.com |

| Carboxylic Acid Derivatives | Amides | Ligand synthesis |

Thermal Stability and Decomposition Pathways

This compound is reported to be stable under normal storage conditions. tcichemicals.com However, upon heating to high temperatures, it will decompose. Thermogravimetric analysis (TGA) of a similar structure, the precipitate formed between 2-ethylhexylamine and chloroplatinic acid, shows a significant weight loss between 200°C and 450°C. This decomposition is attributed to the volatilization of the 2-ethylhexylamine and chlorine components. mdpi.com

For this compound, thermal decomposition would likely involve the liberation of hydrogen bromide gas and the free 2-ethylhexylamine. At higher temperatures, the amine itself can decompose, potentially emitting toxic fumes of nitrogen oxides (NOx) upon combustion. noaa.govtcichemicals.com The difference in thermal stability between amine hydrochlorides and amine hydrobromides is a known phenomenon that can be exploited for separation processes. For instance, in a mixture, amine hydrochlorides can be selectively decomposed by heat while the more stable amine hydrobromides remain intact, allowing for the separation of HCl and HBr. google.com

Table 4: Thermal Properties and Decomposition Information

| Property | Observation/Data | Source |

| Chemical Stability | Stable under proper/normal conditions | tcichemicals.com |

| Decomposition Temperature | Data not specifically available for the hydrobromide salt, but related structures decompose >200°C | mdpi.comtcichemicals.com |

| Primary Decomposition Products | Hydrogen bromide, 2-Ethylhexylamine | google.com |

| Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide | noaa.govtcichemicals.com |

| Melting Point | 90–92°C |

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethylhexylamine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.benchchem.comemerypharma.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 2-Ethylhexylamine (B116587) Hydrobromide. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the specific chemical environments of the hydrogen and carbon atoms within the 2-Ethylhexylamine Hydrobromide molecule.

In ¹H NMR, the chemical shifts are indicative of the electronic environment of each proton. For this compound, the aliphatic protons in the ethyl and hexyl chains typically appear in the upfield region of the spectrum. The protons on the carbon adjacent to the ammonium (B1175870) group are deshielded and thus shifted downfield. A broad signal corresponding to the ammonium protons (-NH3+) is also a characteristic feature. chemicalbook.com

¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the alkyl chain are observed at distinct positions, allowing for the differentiation of each carbon atom based on its local electronic environment. The carbon atom bonded to the nitrogen atom experiences a significant downfield shift due to the electronegativity of the nitrogen. chemicalbook.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (ethyl & hexyl) | ~0.8-1.0 | ~10-14 |

| -CH₂- (alkyl chain) | ~1.2-1.6 | ~23-39 |

| -CH- | ~1.7-1.9 | ~40 |

| -CH₂-NH₃⁺ | ~2.9-3.1 | ~45 |

| -NH₃⁺ | ~7.8-8.2 (broad) | N/A |

The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of the analyte. reddit.com Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. nanalysis.comucla.edu Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple residual proton signal. mdpi.comirisotope.com

However, the acidic proton of the ammonium group in this compound can exchange with deuterium (B1214612) from the solvent, which can affect its signal intensity and position. Furthermore, interactions between the solute and the solvent can cause slight variations in the chemical shifts of other protons in the molecule. reddit.com The use of a consistent solvent system, such as a mixture of pyridine (B92270) and deuterated chloroform, can help in obtaining reproducible results, especially for quantitative analysis. unive.it

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis.benchchem.comnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound provides characteristic absorption bands that confirm its structure.

A prominent feature in the FT-IR spectrum is the broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). The C-H stretching vibrations of the alkyl groups are observed around 2850-2960 cm⁻¹. Additionally, the NH₃⁺ bending vibrations typically appear in the region of 1560-1620 cm⁻¹. cdnsciencepub.com

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (Ammonium salt) | ~2500-3000 (broad) |

| C-H stretch (Alkyl) | ~2850-2960 |

| N-H bend (Ammonium salt) | ~1560-1620 |

| C-H bend (Alkyl) | ~1375-1465 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis.benchchem.comscienceready.com.au

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. scienceready.com.au For this compound, MS is used to determine the molecular weight and to study the fragmentation pattern, which helps in confirming the structure.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) corresponding to the intact cation (2-ethylhexylammonium) may be observed. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aliphatic amines involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org This results in the formation of stable carbocations and neutral radical species. The analysis of these fragment ions allows for the reconstruction of the molecule's structure. scienceready.com.au

| m/z | Proposed Fragment |

|---|---|

| 129 | [CH₃(CH₂)₃CH(C₂H₅)CH₂NH₃]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 100 | [M - C₂H₅]⁺ |

| 86 | [M - C₃H₇]⁺ |

| 72 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [CH₂NH₃]⁺ |

| 30 | [CH₂NH₂]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification.benchchem.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to assess the purity of this compound and to quantify its concentration in a sample. researchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC method is often employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification. epa.gov Purity is determined by detecting and quantifying any impurities present in the sample, which would appear as separate peaks in the chromatogram.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Component Analysis.uni-giessen.denih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is another powerful chromatographic technique used for the analysis of volatile and semi-volatile compounds. ufl.edu It is particularly useful for analyzing the components of a sample containing 2-Ethylhexylamine, often after derivatization to increase its volatility.

In GC-FID, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. ufl.edu The separation of components is based on their boiling points and their interactions with the stationary phase. The flame ionization detector then combusts the eluting components, producing ions that generate a current proportional to the amount of the analyte. ufl.edu This technique is highly sensitive and provides excellent quantitative results for the analysis of the organic components in a sample of this compound, including the parent amine and any volatile impurities. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.neteag.com When a sample of this compound is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energies of these photoelectrons are measured, and from this, the binding energy of the electrons can be determined. scholaris.ca The binding energy is characteristic of each element and its chemical environment, providing detailed insight into the surface chemistry of the compound. eag.comeag.com

For this compound, XPS analysis focuses on the core level spectra of nitrogen (N1s) and bromine (Br3d) to confirm the presence and chemical state of the amine and hydrobromide moieties. The high-resolution N1s spectrum is expected to show a primary peak corresponding to the protonated amine group (-NH3+), typically found at a binding energy of around 402.0 eV. researchgate.net Another peak at a lower binding energy, approximately 399.7 eV, could indicate the presence of unprotonated amine groups (-NH2). researchgate.net

The Br3d spectrum is characterized by a doublet (Br3d5/2 and Br3d3/2) due to spin-orbit coupling. For ionic bromides, such as the hydrobromide salt, the Br3d5/2 peak is typically observed in the range of 68-69 eV. thermofisher.com The presence of these characteristic peaks at their expected binding energies provides strong evidence for the formation of the hydrobromide salt of 2-ethylhexylamine.

Representative XPS Data for this compound:

| Core Level | Expected Binding Energy (eV) | Chemical State Assignment |

|---|---|---|

| N1s | ~402.0 eV | Protonated Amine (-NH3+) |

| N1s | ~399.7 eV | Free Amine (-NH2) |

| Br3d5/2 | ~68.7 eV | Ionic Bromide (Br-) |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is crucial for determining the thermal stability and decomposition profile of this compound. The analysis involves heating a small amount of the sample on a precision balance inside a furnace and recording the mass loss as the temperature increases.

For alkylammonium halides, thermal decomposition typically occurs in distinct stages. researchgate.net In the case of this compound, the initial mass loss is expected to correspond to the liberation of hydrogen bromide (HBr), followed by the volatilization or decomposition of the 2-ethylhexylamine molecule at higher temperatures. windows.net

A typical TGA thermogram for a compound like this compound would show an onset of decomposition, which is the temperature at which significant mass loss begins. For similar long-chain alkylammonium salts, decomposition onsets have been observed at temperatures around 200-250°C. researchgate.net The percentage of mass lost at each stage can be correlated with the molecular weights of the leaving groups, confirming the decomposition pathway. The final residual mass, or char yield, at the end of the analysis provides information about the non-volatile residue. semanticscholar.org A higher thermal decomposition temperature indicates greater thermal stability. nankai.edu.cn

Representative TGA Data for this compound:

| Parameter | Expected Value | Interpretation |

|---|---|---|

| Decomposition Onset (Tonset) | 200 - 250 °C | Temperature at which significant thermal degradation begins. |

| Primary Mass Loss Stage | Corresponds to loss of HBr | Indicates the cleavage of the ionic bond and release of hydrogen bromide. |

| Secondary Mass Loss Stage | Corresponds to loss of 2-ethylhexylamine | Volatilization or decomposition of the organic amine component. |

| Char Yield at 600 °C | Low (e.g., <5%) | Indicates nearly complete decomposition of the organic salt. |

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for Metal Content Evaluation

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a powerful analytical technique for the determination of trace and minor elements in a sample. agriscigroup.usyoutube.com The sample, typically in a liquid form, is introduced into an argon plasma, which is an ionized gas at a very high temperature (around 6,000-10,000 K). youtube.com The intense heat and inert environment cause the atoms of the elements in the sample to become excited and emit light at characteristic wavelengths. agriscigroup.us A spectrometer separates this light into its constituent wavelengths, and the intensity of the light at each wavelength is measured to determine the concentration of each element.

For this compound, ICP-AES is employed to assess its purity by quantifying the presence of trace metal contaminants. The manufacturing process of specialty chemicals can sometimes introduce metallic impurities from reactors, catalysts, or raw materials. scielo.brresearchgate.net Therefore, it is essential to monitor the levels of these metals to ensure the quality and consistency of the final product.

The analysis involves dissolving the this compound sample in a suitable solvent and introducing it into the ICP-AES instrument. The technique is capable of simultaneous multi-element analysis with high sensitivity, often reaching detection limits in the parts per billion (ppb) range. libretexts.orgresearchgate.net

Representative Data for Trace Metal Analysis in this compound by ICP-AES:

| Element | Typical Specification Limit (ppm) | Potential Source of Contamination |

|---|---|---|

| Iron (Fe) | < 5 | Corrosion of steel reactors and pipes. |

| Nickel (Ni) | < 1 | Catalyst residues, stainless steel corrosion. |

| Chromium (Cr) | < 1 | Stainless steel corrosion. |

| Copper (Cu) | < 1 | Piping, valves, and catalysts. |

| Lead (Pb) | < 1 | Environmental contamination, raw materials. |

| Zinc (Zn) | < 2 | Galvanized equipment, raw materials. |

Applications of 2 Ethylhexylamine Hydrobromide and Its Derivatives in Specialized Fields

Materials Science and Polymer Chemistry

2-Ethylhexylamine (B116587) hydrobromide serves as a key chemical intermediate, functioning as a precursor in the synthesis of more complex organic molecules. In solution, an equilibrium exists between the protonated 2-ethylhexylammonium cation and its conjugate base, the free 2-ethylhexylamine. This free amine is an effective nucleophile, enabling it to participate in a variety of chemical reactions.

A notable application is in the synthesis of specialized ligands for metal extraction, such as N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA). Furthermore, 2-ethylhexylamine is utilized in the production of core-substituted naphthalenediimide (NDI) derivatives, which are investigated for their use in electronic applications. The compound's utility extends to amidation reactions, where it reacts with carboxylic acid derivatives to form N-substituted amides, a fundamental process in creating a wide range of materials. The branched structure of the 2-ethylhexyl group imparts a specific lipophilicity that influences the properties and performance of the resulting molecules in their respective applications.

2-Ethylhexylamine hydrobromide and its free amine form are fundamental building blocks in the synthesis of certain polymers through processes like amidation reactions. Amide bonds are integral to the structure of various polymers. While the amine actively participates in the formation of the polymer backbone, its role is primarily that of a reactant that becomes part of the final molecule. The potential for 2-ethylhexylamine or its hydrobromide salt to specifically stabilize reactive intermediates during polymerization is a specialized function that requires further scientific validation.

This compound is a component in various solder flux compositions, where it often functions as an activator. googleapis.comgoogle.com Activators are crucial for chemically removing metal oxides from the surfaces to be soldered, ensuring a clean metallic surface for the molten solder to wet and form a strong metallurgical bond. The hydrohalide derivatives of 2-ethylhexylamine, including the hydrobromide and hydrochloride salts, are cited in patent literature for this purpose. googleapis.comgoogle.com These compounds are typically combined with a vehicle, such as rosin (B192284) and alcohol, to create the final flux. google.com

One patent describes a water-soluble solder paste for electronic circuits that consists of a solder powder, a polyethylene (B3416737) vehicle, and a water-soluble organic activator mixture containing this compound, triethanolamine, and citric acid. google.com Another patent details flux compositions containing hydrohalide derivatives of 2-ethylhexylamine, rosin, and alcohol, with optional additions of linseed oil and silicone oil. google.com

| Component | Example Composition 1 (Weight %) google.com | Example Composition 2 (Weight %) google.com |

|---|---|---|

| Hydrohalide derivative of 2-ethylhexylamine | 2.5 - 5 | 3.55 (as Hydrochloride) |

| Rosin | 30 - 60 | 46.7 |

| Alcohol | 35 - 67.5 | 43.2 |

| Linseed Oil | Not specified | 6.55 |

| Silicone Oil | Not specified | ~1 part per 16,000 parts flux |

Separation Science and Extraction Processes

Derivatives of 2-ethylhexylamine are instrumental in the development of ligands for solvent extraction processes, a technique used for the purification and recovery of metals. academie-sciences.fr For instance, Di-2-ethylhexylbutyramide (DEHBA) has been investigated as part of a solvent system for the co-extraction of uranium and plutonium from spent nuclear fuel. researchgate.net The synthesis of such ligands often involves 2-ethylhexylamine as a precursor. The branched, lipophilic 2-ethylhexyl groups in these ligand molecules are critical for ensuring that the resulting metal-ligand complexes are soluble in the organic phase (like kerosene (B1165875) or n-dodecane), facilitating their separation from the aqueous phase containing impurities. academie-sciences.frresearchgate.net This principle is central to processes like the AMEX (Amine Extraction) process, which has been used for uranium recovery. academie-sciences.fr

2-Ethylhexylamine (2EHA) has been demonstrated as a highly effective and selective precipitant for Platinum (IV) from hydrochloric acid (HCl) solutions containing other platinum group metals (PGMs) like Palladium (II) and Rhodium (III). mdpi.com This selectivity is a significant advantage in the refining and recycling of these valuable metals, which often coexist and are chemically similar. mdpi.com

The precipitation mechanism involves an ion-pair formation. In HCl solutions, Pt(IV) exists as the chloro-complex anion, [PtCl₆]²⁻. mdpi.com 2-Ethylhexylamine, being a primary amine, forms a protonated ammonium (B1175870) cation in the acidic medium. mdpi.com The precipitate is an ion-pair composed of one [PtCl₆]²⁻ anion and two 2-ethylhexylammonium cations. mdpi.com The high selectivity is attributed to the steric hindrance and hydrophilicity of 2EHA, which suppress the formation of precipitates with Rh(III) and Pd(II). mdpi.com Research has shown that Pt(IV) can be selectively precipitated from solutions containing high concentrations of base metals as well. mdpi.com

| Condition | Pt(IV) Precipitation Rate (%) | Pd(II) Precipitation Rate (%) | Rh(III) Precipitation Rate (%) |

|---|---|---|---|

| Effect of 2EHA/Pt Ratio (mol/mol) at 50 | >90 | Almost 0 | Almost 0 |

| Effect of Shaking Time (1 min) | ~90 | 0 | 0 |

Extraction of Inorganic Acids (e.g., HCl, H₂SO₄, HNO₃) from Aqueous Solutions

Derivatives of 2-ethylhexylamine, such as Tris(2-ethylhexyl)amine (TEHA), have been investigated for the solvent extraction of inorganic acids from aqueous solutions. researchgate.net This process is important for acid recovery from industrial streams, such as the raffinate left after leaching valuable metals from ores. researchgate.net The extraction mechanism involves the amine reacting with the acid to form an amine salt that is soluble in an organic diluent.

Studies comparing the extraction efficiency of TEHA for different inorganic acids have established a clear order of preference. researchgate.net

Extraction Efficiency Order: HNO₃ > HCl > H₂SO₄

This trend corresponds well with the variation in the electric charge densities of the respective anions (NO₃⁻, Cl⁻, SO₄²⁻). researchgate.net While nitric acid is extracted most efficiently, it is also the most difficult to strip from the organic phase using distilled water. researchgate.net In contrast, both hydrochloric acid and sulfuric acid can be effectively stripped from the loaded organic phase. researchgate.net

| Inorganic Acid | Relative Extraction Efficiency | Ease of Stripping (with water) | Reference |

|---|---|---|---|

| Nitric Acid (HNO₃) | High | Low | researchgate.net |

| Hydrochloric Acid (HCl) | Medium | High | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Low | High | researchgate.net |

Hydrogen Halide Separation Techniques

A significant application for derivatives of 2-ethylhexylamine is in the separation of hydrogen halides, specifically separating hydrogen bromide (HBr) from hydrogen chloride (HCl). google.com A patented method utilizes a solution of an amine, such as tri-2-ethylhexylamine, to treat a gaseous mixture of HBr and HCl. google.com

The separation process is based on the differential thermal stability of the resulting amine hydrohalide salts: google.com

Absorption: The HBr/HCl gas mixture is passed through a solution of the amine in an organic solvent. Both acids react to form their respective amine hydrohalides (tri-2-ethylhexylammonium chloride and tri-2-ethylhexylammonium bromide).

Thermal Decomposition: The solution containing the mixture of amine salts is heated to a temperature between 100°C and 250°C. At this temperature, the less stable amine hydrochloride decomposes, releasing HCl gas, which is then separated.

Recovery: The more thermally stable amine hydrobromide remains in the solution. The HBr can then be recovered from this residual salt by treatment with a base, such as sodium hydroxide, which regenerates the free amine for reuse in the process. google.com

This technique allows for the separation of HCl with a residual HBr content of less than 5 parts per million. google.com

Catalysis and Reaction Enhancement

Role as a Catalyst in Chemical Transformations

This compound can function as a catalyst in certain industrial chemical reactions. As a salt of a primary amine, it can participate in acid-base catalysis. The compound exists in equilibrium between the protonated 2-ethylhexylammonium cation and the free amine. This allows it to act as a proton donor or to release the nucleophilic free amine, which can facilitate various chemical transformations.

Application as a Stabilizer for Organic Peroxides

This compound is also employed as a stabilizer for organic peroxides. Organic peroxides are a class of compounds that are inherently unstable due to the weak oxygen-oxygen bond and can decompose, sometimes rapidly, when exposed to heat, impurities, or mechanical shock. researchgate.net Stabilizers are added to retard this decomposition process, ensuring safer storage and handling. google.com Amines can function as stabilizers by deactivating impurities that might otherwise initiate or accelerate the decomposition of the peroxide.

Biological and Pharmacological Research (Focused on Molecular Interaction)

The sigma-1 receptor, an intracellular protein primarily located at the endoplasmic reticulum, is recognized for its promiscuous binding capabilities with a wide array of synthetic compounds. nih.gov A structural characteristic common to many high-affinity sigma-1 receptor ligands is the presence of a nitrogen atom connected to long alkyl chains. nih.govresearchgate.net This feature is central to the interaction of 2-ethylhexylamine derivatives with this receptor.

Research has demonstrated that simple ammonium salts, including derivatives of 2-ethylhexylamine, can bind to sigma-1 receptors. researchgate.net The lipophilic nature of the 2-ethylhexyl group facilitates the molecule's interaction with the receptor's binding pocket. The interaction of one such derivative, bis(2-ethylhexyl)ammonium, has been shown to be mediated through the sigma-1 receptor. researchgate.net This was confirmed in studies where the knockdown of the sigma-1 receptor using siRNA resulted in a significant change in the cellular response to the compound. researchgate.net The binding is competitive in nature, as demonstrated in assays using the established sigma-1 receptor radioligand, [³H]-(+)-pentazocine. researchgate.netresearchgate.net The sigma-1 receptor is known to regulate intracellular calcium (Ca²⁺) release and modulate various ion channels, suggesting that the binding of 2-ethylhexylamine derivatives could influence these critical cellular signaling pathways. nih.gov

The engagement of sigma-1 receptors by specific ligands has been linked to the regulation of cancer cell proliferation and survival, making it a target for oncological research. researchgate.net Derivatives of 2-ethylhexylamine have shown potential in this area. For instance, studies on the MDA-MB-468 breast cancer cell line revealed that bis(2-ethylhexyl)ammonium salt could reduce cellular metabolism, an indicator of decreased cell viability and proliferation. researchgate.net

The crucial role of the sigma-1 receptor in this effect was demonstrated through gene silencing experiments. When the sigma-1 receptor was knocked down using siRNA, the efficacy of bis(2-ethylhexyl)ammonium in reducing cellular metabolism was significantly diminished. researchgate.net This is quantified by the shift in the pIC50 value, which represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A lower pIC50 value indicates a higher IC50 and thus, lower potency.

| Condition | pIC50 Value (mean ± SEM) | Statistical Significance (P-value) |

|---|---|---|

| Control (Non-targeting siRNA) | 3.37 ± 0.08 | P = 0.044 |

| Sigma-1 Receptor siRNA | 2.7 ± 0.2 |

This data strongly suggests that the antiproliferative effects of this 2-ethylhexylamine derivative are mediated, at least in part, through its interaction with the sigma-1 receptor. researchgate.net These findings highlight the potential for developing 2-ethylhexylamine derivatives as therapeutic agents that target sigma-1 receptors for tumor growth inhibition. researchgate.net Further research into related compounds, such as 2-(4-aminophenyl) benzothiazole, has also shown inhibition of tumor growth by affecting cell cycle control and angiogenesis-related proteins. nih.gov

Environmental Remediation Technologies

Industrial activities, particularly in hydrometallurgy, often generate acidic waste streams containing valuable or hazardous metals, posing a significant disposal challenge. researchgate.net Solvent extraction is a widely used technique for the purification and recovery of resources from these waste solutions. researchgate.net Amines, particularly long-chain amines, are effective extractants for acids. A derivative of 2-ethylhexylamine, tris-2-ethylhexylamine (TEHA), has demonstrated high efficiency in recovering acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) from aqueous solutions. researchgate.net

The process involves contacting the acidic aqueous phase with an organic phase containing the amine extractant dissolved in a diluent. The amine neutralizes and extracts the acid into the organic phase. The loaded organic phase can then be stripped of the acid using water, often at an elevated temperature, allowing the extractant to be regenerated and recycled. researchgate.net Comparative studies have shown TEHA to be superior to other common extractants for acid recovery based on its extraction and stripping efficiencies. researchgate.net

| Extractant | Relative Performance for H₂SO₄ and HCl Recovery | Key Characteristics |

|---|---|---|

| Tris-2-ethylhexylamine (TEHA) | Highest | Highest degree of acid extraction and stripping efficiency; nearly 99% of acid can be stripped. researchgate.net |

| Cyanex 923 | Moderate | Lower extraction and stripping efficiency compared to TEHA. researchgate.net |

| Tributyl Phosphate (TBP) | Lower | Considered a better option for nitric and phosphoric acids. researchgate.net |

| Alamine 336 | Lowest for Stripping | Extracts acid effectively, but the loaded acid is difficult to strip using water. researchgate.net |

In multi-stage extraction processes, TEHA can extract over 99% of the acid from a leach solution, demonstrating its robustness for industrial-scale waste treatment applications. researchgate.net

The application of 2-ethylhexylamine derivatives like TEHA extends beyond simple acid removal to comprehensive pollution control and resource recovery. researchgate.net Acidic industrial effluents are often contaminated with heavy metals (e.g., Ni, Co, Cu, Zn), which complicates their treatment and disposal. researchgate.net The solvent extraction process using TEHA not only recovers the acid but also facilitates the separation and subsequent recovery of these metals. researchgate.net

After the acid is extracted by TEHA, the metal-laden aqueous solution (raffinate) can be further processed to recover the metallic resources. Furthermore, the loaded organic phase may contain co-extracted or entrained metals. A "scrubbing" step can be introduced before stripping, where the loaded organic phase is washed with a small amount of clean aqueous solution to remove these impurities. researchgate.net Studies have shown that scrubbing can remove 94-100% of entrained metals with minimal loss of the extracted acid. researchgate.net This integrated approach of extraction, scrubbing, and stripping allows for a closed-loop system where both the acid and valuable metals are recovered and recycled, transforming a hazardous waste stream into a source of valuable raw materials and minimizing environmental pollution. researchgate.net

Theoretical and Computational Studies on 2 Ethylhexylamine Hydrobromide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. nih.gov This approach allows for the detailed investigation of geometric parameters, electronic distributions, and chemical reactivity. While specific peer-reviewed DFT studies focusing solely on 2-Ethylhexylamine (B116587) Hydrobromide are not widely available, the methodology's application to similar structures, such as other amines and alkyl derivatives, provides a clear framework for the insights that can be gained. als-journal.comnih.govresearchgate.net

DFT calculations can determine the most stable three-dimensional conformation of the 2-ethylhexylammonium cation and its interaction with the bromide anion. This involves optimizing the molecular geometry to find the lowest energy arrangement, providing precise data on bond lengths, bond angles, and dihedral angles. als-journal.comresearchgate.net

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MESP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Global reactivity descriptors derived from these calculations, such as chemical potential (µ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity profile. nih.gov These parameters are invaluable for predicting how 2-Ethylhexylamine Hydrobromide will behave in various chemical environments.

| Property | Description | Typical Information Gained |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-N, N-H⁺) and angles (e.g., C-N-C). nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. nih.gov |

| Molecular Electrostatic Potential (MESP) | A 3D map of the electronic charge distribution. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

| Global Reactivity Descriptors | Calculated indices like hardness (η) and electrophilicity (ω). | Quantifies the overall reactivity of the molecule. nih.gov |

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt This technique is particularly well-suited for understanding the behavior of compounds in the liquid phase, such as this compound dissolved in a solvent. MD simulations can provide a microscopic view of solute-solvent interactions, ion pairing, and the influence of the molecular structure on the solution's properties. researchgate.netnih.gov

For this compound in an aqueous solution, MD simulations could elucidate the complex interplay between the ionic ammonium (B1175870) bromide headgroup and the nonpolar 2-ethylhexyl tail. The simulations would model the interactions between the 2-ethylhexylammonium cations, bromide anions, and surrounding water molecules. researchgate.netresearchgate.net Key insights would include the structure of the hydration shells around the ions, showing how water molecules orient themselves around the charged N-H⁺ group and the bromide anion. nih.gov

The simulations can also characterize the hydrophobic effect of the branched alkyl chain, revealing how it influences the local water structure and whether the cations tend to aggregate at certain concentrations. researchgate.net Important quantitative data can be extracted from these simulations, such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and transport properties like diffusion coefficients for each species in the solution. researchgate.netnih.gov While specific MD studies on this compound are not prominent, research on other tetra-alkyl ammonium bromides and ethanolamines in water demonstrates the power of this approach. researchgate.netnih.gov

| Component | Description | Example |

|---|---|---|

| Input: Force Field | A set of parameters describing the potential energy of the system. | APPLE&P, OPLS-AA, or CHARMM for organic molecules and ions. researchgate.net |

| Input: System Composition | Number of solute and solvent molecules in the simulation box. | e.g., 50 ion pairs of 2-EHABH + 5000 water molecules. researchgate.net |

| Input: Simulation Conditions | Thermodynamic variables like temperature, pressure, and simulation time. | 298 K, 1 atm, 100 nanoseconds. |

| Output: Structural Properties | Analysis of the spatial arrangement of molecules. | Radial Distribution Functions (RDFs) for ion-water and ion-ion pairs. researchgate.net |

| Output: Dynamic Properties | Analysis of the movement of molecules over time. | Diffusion coefficients, residence times of water in hydration shells. nih.gov |

| Output: Energetic Properties | Calculation of interaction energies. | Solvation free energy. |

Computational Approaches in Synthesis Optimization (e.g., Machine Learning)

Machine learning algorithms can be trained on experimental data to build predictive models of reaction outcomes. acs.orgresearchgate.net For the synthesis of this compound, an ML model could be used to explore a wide parameter space to identify the optimal conditions. This involves systematically varying inputs such as temperature, reactant concentrations, solvent choice, mixing speed, and addition rate. acs.orgchemrxiv.org The algorithm would then correlate these input parameters with outputs like product yield, purity, and reaction time.

| Component | Description | Examples |

|---|---|---|

| Optimization Objectives | The target metrics to be maximized or minimized. | Maximize Yield (%), Maximize Purity (%), Minimize Cost ($/kg). acs.org |

| Input Variables (Parameters) | The reaction conditions that the algorithm can control. | Temperature, Reactant Ratio (Amine:Acid), Solvent, Residence Time (in flow). chemrxiv.org |

| Machine Learning Model | The algorithm used to correlate inputs with outputs. | Bayesian Optimization, Random Forest, Neural Network. acs.org |

| Experimental Platform | The physical setup for running the reactions. | Automated batch reactor or continuous-flow system. labmanager.com |

| Analytical Method | Technique for measuring the reaction outcome. | In-line NMR or HPLC for real-time yield determination. researchgate.net |

Current Research Gaps and Future Perspectives

Validation of Hypothetical Applications in Polymer Chemistry

The direct application of 2-Ethylhexylamine (B116587) Hydrobromide in polymer chemistry is not well-documented in current scientific literature. Its role is largely extrapolated from the known reactivity of its parent amine, 2-ethylhexylamine. Amidation reactions, which are fundamental to the formation of polyamides, are a key area of interest for 2-ethylhexylamine derivatives.

Hypothetically, 2-Ethylhexylamine Hydrobromide could serve as a precursor to monomers used in polymerization. The amine group, once liberated from the salt, is a reactive nucleophile capable of participating in reactions to form amide bonds, which are the repeating units in polyamide polymers. Furthermore, 2-ethylhexylamine is known to act as a catalyst in the production of certain resins and coatings.

However, these applications are based on the reactivity of the free amine and not the hydrobromide salt itself. The presence of the hydrobromide could potentially influence reaction kinetics or the final properties of the polymer. There is a clear need for experimental validation to determine if this compound can be directly utilized in polymerization processes, either as a monomer, a catalyst, or a modifying agent. Research in this area would involve controlled polymerization experiments to assess its impact on polymer properties such as molecular weight, thermal stability, and mechanical strength. Without such empirical data, its role in polymer chemistry remains a matter of scientific conjecture.

Expanding Knowledge of End-Use Applications

The documented end-use applications of this compound are currently limited, with investigations primarily focused on its potential as a corrosion inhibitor and an antistatic agent. The parent amine, 2-ethylhexylamine, sees broader use as an intermediate in the synthesis of a variety of products including pharmaceuticals, detergents, dyes, rubber chemicals, oil additives, and insecticides. It is also used as an additive in paints and coatings.

As a corrosion inhibitor, 2-ethylhexylamine salts have shown effectiveness in protecting tin-plated steel, particularly in aerosol cans. The mechanism is believed to involve the formation of a protective film on the metal surface. However, detailed studies quantifying the efficiency of this compound for different metals under various environmental conditions are lacking.

Future research should aim to generate quantitative data on the performance of this compound in these applications. This would involve electrochemical studies to evaluate its corrosion inhibition efficiency and surface resistivity measurements to quantify its antistatic properties. Exploring its use in other potential applications, based on the properties of its parent amine, could also open up new avenues for its use.

Optimization of Continuous Flow Methodologies for Broader Applicability

The synthesis of amine salts like this compound can be significantly enhanced through the use of continuous flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, including improved reaction efficiency, higher yields, enhanced safety, and greater consistency between batches. The high surface-area-to-volume ratio in flow reactors is particularly beneficial for managing the heat generated during exothermic reactions, such as the formation of amine salts.

While the general principles of flow chemistry are applicable to the synthesis of this compound, specific, optimized protocols for this compound are not widely published. The optimization of a continuous flow process involves the careful control of several parameters, including temperature, pressure, reactant concentrations, and residence time in the reactor. Advanced techniques such as machine learning and Bayesian optimization can be employed to efficiently explore the vast parameter space and identify the optimal conditions for maximizing yield and purity while minimizing reaction time and energy consumption.

Future research should focus on developing and publishing optimized continuous flow methodologies for the synthesis of this compound. This would not only improve the efficiency and scalability of its production but could also be adapted for the synthesis of other aliphatic amine hydrobromides. Detailed studies on the optimization of these processes would be a valuable contribution to the field of chemical engineering and process chemistry.

Advanced Environmental Impact and Degradation Pathway Studies

There is a notable absence of comprehensive studies on the environmental impact and degradation pathways of this compound. While some information is available for the parent amine, 2-ethylhexylamine, this is not directly transferable to the hydrobromide salt. The salt's solubility and ionic nature could influence its environmental fate and transport.

Future research should prioritize a thorough investigation into the ecotoxicology of this compound. This would include studies on its potential effects on aquatic organisms and soil microbes. Furthermore, understanding its degradation pathways, both biotic and abiotic, is crucial for assessing its persistence in the environment. Studies should be conducted to determine its biodegradability and to identify any potentially harmful degradation products.

常见问题

Basic: What are the key physicochemical properties and synthesis protocols for 2-Ethylhexylamine Hydrobromide?

Answer:

this compound (CAS RN: 88358-65-0) is synthesized via the reaction of 2-ethylhexylamine with hydrobromic acid under controlled stoichiometric conditions. Key characterization parameters include:

- Melting Point : 90–92°C (determined via differential scanning calorimetry) .

- Purity : ≥98.5% (validated by HPLC or titration methods) .

- Structural Confirmation : FTIR (N–H stretch at ~2500 cm⁻¹) and NMR (δ 1.2–1.6 ppm for aliphatic protons) .

For reproducibility, ensure anhydrous conditions during synthesis to avoid side reactions.

Advanced: How can this compound be integrated into neuropharmacological in vivo models?

Answer:

The compound’s hydrobromide salt enhances solubility for systemic administration. A validated experimental design includes:

- Animal Models : Swiss albino mice (20–25 g) divided into dose-response groups (n=6/group) .

- Dosing : Administered orally (p.o.) or intraperitoneally (i.p.) at 10–50 mg/kg, with controls receiving saline.

- Endpoint Analysis : Behavioral assays (e.g., forced swim test for depressive-like effects) or biochemical markers (e.g., monoamine oxidase inhibition) measured 30–60 minutes post-administration .

Note : Include scopolamine hydrobromide as a positive control for cholinergic modulation studies .

Advanced: How should researchers address contradictions in solubility and stability data across studies?

Answer:

Discrepancies often arise from solvent polarity, temperature, or impurity profiles. Follow this protocol:

Replicate Conditions : Use identical solvents (e.g., aqueous vs. ethanol) and storage temperatures (−20°C vs. 4°C) .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Statistical Analysis : Apply ANOVA to compare batch variations and identify outliers .

If inconsistencies persist, refine the research question to focus on specific variables (e.g., pH-dependent stability) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize with 1M NaOH before incineration .

Caution : The compound is not FDA-approved for human/animal consumption .

Advanced: What methodologies optimize formulation stability for this compound in drug delivery systems?

Answer:

Use response surface methodology (RSM) to balance excipient ratios:

- Variables : Poloxamer 407 (15–25% w/v) and carbomer 940 (0.5–1.5% w/v) for thermosensitive gels .

- Critical Quality Attributes (CQAs) : Gelling temperature (32–37°C) and drug release profile (≥80% in 8 hours) .

- Validation : In vitro release testing (e.g., Franz diffusion cells) under sink conditions .

Table : Example RSM Design for Gel Optimization

| Factor | Low | High |

|---|---|---|

| Poloxamer 407 (%) | 15 | 25 |

| Carbomer 940 (%) | 0.5 | 1.5 |

Basic: How is purity quantified, and what are common impurities in this compound?

Answer:

- Quantification : Ion chromatography (detection limit: 0.1% w/w) for bromide counterion verification .

- Impurities : Residual 2-ethylhexylamine (≤0.5%) and hydrobromic acid (≤1.0%) identified via GC-MS .

- Certification : Follow USP guidelines for reference standards, ensuring batch-to-batch consistency .

Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。